molecular formula C18H24ClN3O3S B2532654 2,5-dimethyl-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)furan-3-carboxamide hydrochloride CAS No. 1351600-88-8

2,5-dimethyl-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)furan-3-carboxamide hydrochloride

Cat. No. B2532654
CAS RN: 1351600-88-8
M. Wt: 397.92
InChI Key: OJCHHNJBEJXNTJ-UHFFFAOYSA-N
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Description

The compound "2,5-dimethyl-N-(2-(4-(thiophene-2-carboxyl)piperazin-1-yl)ethyl)furan-3-carboxamide hydrochloride" is a furan-carboxamide derivative. These derivatives have been studied for their potential as inhibitors of the influenza A H5N1 virus. The systematic structure–activity relationship (SAR) studies have indicated that the substitution pattern on the heterocyclic moiety, particularly the 2,5-dimethyl groups on furan or thiophene, significantly affects the anti-influenza activity .

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, a related compound within the furan-carboxamide family was synthesized and showed potent inhibitory activity against the H5N1 virus. The synthesis process for these derivatives typically involves multiple steps, and the yield can vary. For example, a related compound, a 1,4-piperazine-2,5-dione, was synthesized over six steps with a 23% yield from its starting material . This suggests that the synthesis of similar compounds may be complex and require careful optimization to improve yields.

Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives is crucial for their biological activity. The presence of the 2,5-dimethyl-substituted heterocyclic moiety is a key feature that influences their interaction with the H5N1 virus. Although the exact molecular structure analysis of the compound is not provided, the study of polymorphic crystalline forms of a related piperazine compound through single-crystal X-ray analysis revealed different hydrogen-bonding networks, which are essential for the biological activity of these molecules .

Chemical Reactions Analysis

The chemical reactions involving furan-carboxamide derivatives are not explicitly detailed in the provided papers. However, the biological characterization of these compounds as inhibitors of the H5N1 virus suggests that they may interact with viral components through specific chemical reactions or binding interactions. The SAR studies indicate that modifications to the molecular structure can significantly alter their biological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-carboxamide derivatives are likely to be influenced by their molecular structure. The polymorphism observed in related compounds suggests that these properties can vary depending on the crystalline form. The association of these compounds in solution, as studied through mass spectrometric and nuclear magnetic resonance spectroscopic techniques, provides insight into their behavior in different solvents and could be indicative of their stability, solubility, and aggregation tendencies .

Scientific Research Applications

Novel Heterocyclic Compound Synthesis

The compound has potential applications in the synthesis of novel heterocyclic compounds. For example, researchers have synthesized various heterocyclic compounds such as benzodifuranyls, triazines, oxadiazepines, and thiazolopyrimidines from related furan-carboxamide derivatives. These compounds have shown promising cyclooxygenase-1/2 inhibitory, analgesic, and anti-inflammatory activities. The structural variation, including substituting the furan moiety, could influence biological activities, offering a pathway to develop new pharmacological agents (Abu‐Hashem et al., 2020).

Antiviral Activity

Furan-carboxamide derivatives, including structures similar to the specified compound, have been identified as potent inhibitors against lethal H5N1 influenza A viruses. Systematic structure-activity relationship studies have underscored the significance of the dimethyl-substituted heterocyclic moiety for enhancing anti-influenza activity. This indicates the potential for developing novel antiviral therapeutics based on modifications of this core structure (Yongshi et al., 2017).

Antidepressant and Antianxiety Activities

Novel derivatives related to the compound have been synthesized and evaluated for antidepressant and antianxiety activities. The synthetic approach involved modifications to the furan and piperazine components, leading to compounds that exhibited significant reductions in immobility times in animal models, suggesting potential applications in treating depression and anxiety disorders (Kumar et al., 2017).

Polyamide Synthesis

Related structures have been utilized in the synthesis of polyamides containing nucleobases such as uracil and adenine. These polyamides, derived from reactions involving compounds with similar structural features, including piperazine, have shown interesting properties, including water solubility, which could have implications for biomedical applications, such as drug delivery systems (Hattori & Kinoshita, 1979).

properties

IUPAC Name

2,5-dimethyl-N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]furan-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S.ClH/c1-13-12-15(14(2)24-13)17(22)19-5-6-20-7-9-21(10-8-20)18(23)16-4-3-11-25-16;/h3-4,11-12H,5-10H2,1-2H3,(H,19,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCHHNJBEJXNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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